3-(4-Fluorophenyl)-3-oxopropanoic acid
Overview
Description
“3-(4-Fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.1650 .
Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)propanoic acid” consists of a benzene ring conjugated to a propanoic acid .Physical And Chemical Properties Analysis
“3-(4-Fluorophenyl)propanoic acid” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .Scientific Research Applications
Bioanalytical Method Development
Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, closely related to 3-(4-Fluorophenyl)-3-oxopropanoic acid, has been studied for its acetylcholinesterase inhibition property. A bioanalytical method using RP-HPLC has been developed for quantitative measurement, validated according to USFDA guidelines. This method aids in drug development by providing precise measurements and stability data under various conditions, including in human plasma (Nemani, Shard, & Sengupta, 2018).
Enantioselective Reduction
Ethyl 3-aryl-3-oxopropanoates, including derivatives with a 2-fluorophenyl group, have been enantioselectively reduced to their corresponding (S)-alcohols using the fungus Rhizopus arrhizus and other Rhizopus species. This process is crucial for producing specific enantiomers of compounds, which can have different biological activities and applications (Salvi & Chattopadhyay, 2006).
Chemical Synthesis
3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, closely related to 3-(4-Fluorophenyl)-3-oxopropanoic acid, have been used in the synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. This involves a reaction with terminal alkynes using catalysts like dichlorobis(triphenylphosphine)palladium and copper(I) iodide (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).
Vibrational and Electronic Structure Analysis
The compound 3-Amino-3-(4-fluorophenyl)propionic acid, similar in structure to 3-(4-Fluorophenyl)-3-oxopropanoic acid, has been analyzed using DFT and IR/Raman spectroscopy. This research provides insights into the vibrational and electronic structures of such compounds, which is important for understanding their chemical properties and potential applications (Pallavi & Tonannavar, 2020).
Kinetic and Thermodynamic Studies
Studies involving compounds like 4-oxo-4-phenyl butanoic acid, which bear resemblance to 3-(4-Fluorophenyl)-3-oxopropanoic acid, have been conducted to understand their oxidation mechanisms using agents like Tripropylammonium fluorochromate. This research contributes to the understanding of the kineticand thermodynamic properties of such compounds, which is essential for their potential application in chemical synthesis and drug development (Yogananth & Mansoor, 2015).
Synthesis of Novel Derivatives for Biological Applications
3-(7-Chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid, structurally related to 3-(4-Fluorophenyl)-3-oxopropanoic acid, has been synthesized and investigated for its potential as a modulator for Transient receptor potential vanilloid 1. This research explores the synthesis and application of new compounds with potential biological or pharmacological activities (Liu et al., 2018).
Antibacterial and Antioxidant Activity
Research on compounds like 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, related to 3-(4-Fluorophenyl)-3-oxopropanoic acid, has been conducted to evaluate their antibacterial and antioxidant activities. These studies are crucial for the development of new antimicrobial and antioxidant agents, potentially leading to novel therapeutic applications (Arutyunyan et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWKUJUQMXOEQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298865 | |
Record name | 3-(4-fluorophenyl)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-oxopropanoic acid | |
CAS RN |
80646-00-0, 7761-30-0 | |
Record name | NSC126608 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-fluorophenyl)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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